The synthesis of Pazufloxacin Hydrochloride involves several key steps:
These methods not only enhance yield but also reduce environmental impact by minimizing waste and pollution during production.
The molecular structure of Pazufloxacin Hydrochloride features several important components:
Pazufloxacin Hydrochloride participates in various chemical reactions that are critical for its synthesis and application:
These reactions are typically monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure purity and yield .
Pazufloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription:
The compound's effectiveness against resistant strains makes it particularly valuable in clinical settings where traditional antibiotics fail .
Pazufloxacin Hydrochloride possesses distinct physical and chemical properties:
Pazufloxacin Hydrochloride has several significant applications in medicine:
The ongoing research into Pazufloxacin's properties continues to reveal potential new applications in both clinical and research settings, emphasizing its importance in modern medicine.
Pazufloxacin hydrochloride, chemically designated as (3S)-10-(1-Aminocyclopropyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid hydrochloride, is a fluoroquinolone antibiotic derivative with the molecular formula C₁₆H₁₆ClFN₂O₄ and a molecular weight of 354.76 g/mol [8] [10]. The compound features a complex tricyclic core structure consisting of:
The presence of the 1-aminocyclopropyl group is a distinctive structural feature that enhances its potency against Gram-positive and Gram-negative bacteria by facilitating stronger inhibition of bacterial DNA gyrase (topoisomerase II) compared to earlier quinolones [5] [6]. The fluorine atom at C9 and the carboxylic acid group at C6 are essential for DNA-binding interactions. X-ray crystallography confirms that the (3S) stereochemistry optimizes spatial orientation for target binding, as the (R)-epimer demonstrates significantly reduced antibacterial activity [2] [6].
Tricyclic Core: A: Benzoxazine ring (O and N heteroatoms) B: Pyridone moiety (C=O at position 7) Substituents: - F at C9 (Fluoro group) - COOH at C6 (Carboxylic acid) - CH₃ at C3 (Methyl group, S-configuration) - NH₂-Cyclopropyl at C10 (1-Aminocyclopropyl) Counterion: HCl
The synthesis of pazufloxacin hydrochloride involves a multi-step sequence with critical optimization to maximize yield and purity. The industrial process (patent CN102295652A) comprises three key stages:
Table 1: Optimized Synthesis Process for Pazufloxacin Hydrochloride
Step | Starting Material | Reaction | Conditions | Yield |
---|---|---|---|---|
1 | Ethyl 2,3,4,5-tetrafluorobenzoate | Nucleophilic substitution with tert-butyl cyanoacetate | K₂CO₃, DMSO, 80°C | 85% |
2 | Intermediate ester | Ring formation (pyridoxazine) | Piperidine, glacial acetic acid, reflux | 78% |
3 | Free base pazufloxacin | Hydrochloride salt formation | HCl/ethanol, crystallization | >95% purity |
Key Optimizations:
These modifications increased the overall yield by 22% compared to earlier methods and reduced waste solvent volume by 40%, making the process industrially viable [2].
Solubility Profile:Pazufloxacin hydrochloride exhibits pH-dependent solubility:
Table 2: Solubility and Physicochemical Parameters
Property | Value | Conditions | Method |
---|---|---|---|
Water Solubility | 5.8 mg/mL | 25°C, pH 5.0 | Shake-flask |
pKa (Carboxylic Acid) | 5.05 ± 0.40 | 25°C | Potentiometry |
logP (Octanol/Water) | 1.56 | pH 7.4 | HPLC |
Melting Point | 269–271°C | — | DSC |
Stability Behavior:
The hydrochloride salt form enhances hygroscopicity compared to the mesylate, requiring controlled humidity (<30% RH) during storage [6].
Pazufloxacin hydrochloride crystallizes in a monoclinic crystal system with space group P2₁. X-ray powder diffraction (XRPD) analysis reveals characteristic peaks at 2θ angles: 9.8°, 14.3°, 18.7°, and 26.5° [8] [10]. The crystal packing is stabilized by:
Polymorphism Analysis:No polymorphs or solvates have been reported for pazufloxacin hydrochloride. This contrasts with related fluoroquinolones like ciprofloxacin hydrochloride, which exhibits hydrate-anhydrate transitions that alter dissolution rates [3] [7]. The absence of polymorphism is attributed to:
Differential scanning calorimetry (DSC) shows a single endothermic peak at 266 ± 4°C, confirming crystalline homogeneity without phase transitions [7].
Table 3: Summary of Solid-State Properties
Characteristic | Value/Method | Significance |
---|---|---|
Crystal System | Monoclinic | Single-crystal XRD |
Space Group | P2₁ | Chiral arrangement |
Density | 1.52 g/cm³ | Calculated from XRD |
Hygroscopicity | Low | Gravimetric analysis |
Polymorphs | None reported | XRPD screening |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7